molecular formula C7H8N4 B13556648 2-Methyl-1'H,2H-3,4'-bipyrazole

2-Methyl-1'H,2H-3,4'-bipyrazole

Cat. No.: B13556648
M. Wt: 148.17 g/mol
InChI Key: DJABZYNSVYGAQG-UHFFFAOYSA-N
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Description

2-Methyl-1’H,2H-3,4’-bipyrazole is a heterocyclic compound that features a bipyrazole core structure with a methyl group attached to one of the pyrazole rings. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse chemical and biological properties. The unique structure of 2-Methyl-1’H,2H-3,4’-bipyrazole makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1’H,2H-3,4’-bipyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with hydrazine hydrate under reflux conditions . The reaction is usually carried out in an ethanol or methanol solvent, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 2-Methyl-1’H,2H-3,4’-bipyrazole are not well-documented, the general principles of large-scale pyrazole synthesis can be applied. These methods often involve continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to ensure the reaction proceeds efficiently and safely.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1’H,2H-3,4’-bipyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyrazole rings can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole oxides, while reduction can produce various hydrogenated pyrazole derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-1’H,2H-3,4’-bipyrazole varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-Methyl-1’H,2H-3,4’-bipyrazole can be compared with other pyrazole derivatives, such as:

The uniqueness of 2-Methyl-1’H,2H-3,4’-bipyrazole lies in its specific substitution pattern and the resulting properties, which make it suitable for a variety of research and industrial applications.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

1-methyl-5-(1H-pyrazol-4-yl)pyrazole

InChI

InChI=1S/C7H8N4/c1-11-7(2-3-10-11)6-4-8-9-5-6/h2-5H,1H3,(H,8,9)

InChI Key

DJABZYNSVYGAQG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=CNN=C2

Origin of Product

United States

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